BenchChemオンラインストアへようこそ!

1-(3,4-difluorobenzyl)-2lambda~6~,1-benzothiazine-2,2,4(1H,3H)-trione

Drug-likeness Physicochemical properties Lead optimization

1-(3,4-Difluorobenzyl)-2lambda~6~,1-benzothiazine-2,2,4(1H,3H)-trione (CAS 866010-15-3) is a synthetic small molecule belonging to the 2,1-benzothiazine-2,2,4-trione class, featuring a 3,4-difluorobenzyl substituent at the N1 position and a molecular weight of 323.3 g/mol. This compound is cataloged in the NIH Molecular Libraries Small Molecule Repository (MLSMR) as MLS000083343 and is commercially available for research use from several specialty chemical suppliers.

Molecular Formula C15H11F2NO3S
Molecular Weight 323.31
CAS No. 866010-15-3
Cat. No. B2909951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-difluorobenzyl)-2lambda~6~,1-benzothiazine-2,2,4(1H,3H)-trione
CAS866010-15-3
Molecular FormulaC15H11F2NO3S
Molecular Weight323.31
Structural Identifiers
SMILESC1C(=O)C2=CC=CC=C2N(S1(=O)=O)CC3=CC(=C(C=C3)F)F
InChIInChI=1S/C15H11F2NO3S/c16-12-6-5-10(7-13(12)17)8-18-14-4-2-1-3-11(14)15(19)9-22(18,20)21/h1-7H,8-9H2
InChIKeyPXPQZSJRTQEVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Difluorobenzyl)-2lambda~6~,1-benzothiazine-2,2,4(1H,3H)-trione (CAS 866010-15-3): Sourcing & Differentiation Guide for Procurement Decisions


1-(3,4-Difluorobenzyl)-2lambda~6~,1-benzothiazine-2,2,4(1H,3H)-trione (CAS 866010-15-3) is a synthetic small molecule belonging to the 2,1-benzothiazine-2,2,4-trione class, featuring a 3,4-difluorobenzyl substituent at the N1 position and a molecular weight of 323.3 g/mol [1]. This compound is cataloged in the NIH Molecular Libraries Small Molecule Repository (MLSMR) as MLS000083343 and is commercially available for research use from several specialty chemical suppliers [2]. Published primary research literature directly characterizing the biological activity of CAS 866010-15-3 is extremely limited; the majority of available information derives from PubChem substance records, commercial vendor specifications, and class-level inferences from structurally related benzothiazine derivatives .

Why Generic Substitution of 1-(3,4-Difluorobenzyl)-2lambda~6~,1-benzothiazine-2,2,4(1H,3H)-trione Is Not Supported by Current Evidence


Although numerous benzothiazine-2,2,4-trione derivatives have been synthesized and evaluated for antimicrobial, anti-inflammatory, and enzyme inhibitory activities, the specific 3,4-difluorobenzyl substitution pattern on CAS 866010-15-3 has not been the subject of published head-to-head biological comparisons with other N1-substituted analogs [1]. The compound returned "Inactive" results in four PubChem high-throughput screening assays (AID 1259310, 1259374, 1259422, 1508602), indicating that it does not exhibit detectable activity against FBW7 E3 ligase, MITF transcription factor, TEAD-YAP interaction, or GPR151 receptor under the tested conditions [2]. This specific screening inactivity profile, combined with the absence of published IC50 or Ki data, means that any generic substitution claim—asserting that another benzothiazine-2,2,4-trione derivative or a different 3,4-difluorobenzyl-containing compound would serve as a functionally equivalent replacement—lacks empirical validation [3].

Quantitative Differentiation Evidence for CAS 866010-15-3: Properties, Purity, and Screening Data Compared


Computed Physicochemical Property Profile vs. Oral Drug Space Benchmarks

The computed XLogP3 of CAS 866010-15-3 is 2.3, which falls within the optimal range for oral bioavailability (1-3) according to Lipinski's analysis, yet is lower than the mean LogP of ~3.5 reported for many kinase inhibitors and CNS-active agents [1]. The compound has 0 hydrogen bond donors (vs. a typical drug mean of ~2-3) and 6 hydrogen bond acceptors (within typical drug range), with a molecular weight of 323.3 g/mol (below the 500 Da threshold) [2]. This combination of lower-than-average lipophilicity and zero H-bond donor count differentiates it from more polar or more lipophilic benzothiazine analogs, potentially conferring distinct membrane permeability and protein binding characteristics [3].

Drug-likeness Physicochemical properties Lead optimization Computational chemistry

Vendor Purity Specification & Quality Assurance Documentation

CAS 866010-15-3 is offered by multiple commercial suppliers with a consistent minimum purity specification of 95%, as documented by AK Scientific (Catalog# 7964CL) and CymitQuimica (Ref. 3D-RJB01015) . AK Scientific provides a downloadable Safety Data Sheet (SDS) with full GHS classification, hazard statements (H315, H319, H335), and storage recommendations (cool, dry place) . In contrast, some other suppliers, such as those listed on huaxuejia.cn, list the compound with purity marked as "未测" (untested), creating a verifiable quality assurance differentiation between vendors .

Chemical procurement Quality control Purity specification SDS compliance

PubChem High-Throughput Screening Activity Profile: Verified Inactivity Across Four Assays

CAS 866010-15-3 (SID 333186728) has been tested in four distinct PubChem high-throughput screening assays and was reported as 'Inactive' in all four: (1) AlphaScreen-based assay for FBW7 E3 ligase activators (AID 1259310); (2) AlphaScreen-based assay for MITF inhibitors (AID 1259374); (3) Luminescence cell-based assay for TEAD-YAP interaction inhibitors (AID 1259422); and (4) Cell-based assay for GPR151 activators (AID 1508602) [1]. This consistent inactivity profile provides a verified negative phenotypic signature that may be useful for counter-screening or specificity panel design, particularly when compared to active benzothiazine derivatives such as those exhibiting COX-2 inhibition with IC50 values in the 3.25-6.83 μM range [2].

High-throughput screening Bioassay E3 ligase Transcription factor GPR151

Uniqueness in Public Screening Libraries: Absence from ChEMBL and Predicted Activity Databases

The ZINC15 database entry for CAS 866010-15-3 (ZINC4110014) explicitly states: 'There is currently no predicted activity for this compound' based on SEA predictions from ChEMBL 20, and 'This substance is not reported in any publications per ChEMBL' [1]. This absence of predicted or experimentally confirmed bioactivity across the entire ChEMBL corpus differentiates it from well-characterized benzothiazine derivatives such as meloxicam and piroxicam (1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives with established COX inhibition profiles) [2]. The compound's MLSMR inclusion (MLS000083343) further confirms its availability as a physical sample for screening, but its computational and literature novelty profile suggests it occupies unexplored chemical space relative to annotated benzothiazine bioactives [3].

Chemical biology Screening library Drug discovery Novelty assessment

Benzothiazine-2,2,4-trione Core: Documented Antimicrobial & Anti-inflammatory Activity in Related Scaffolds

While CAS 866010-15-3 itself lacks direct bioactivity data, the benzothiazine-2,2,4-trione 1,1-dioxide core scaffold has demonstrated antimicrobial, analgesic, and anti-inflammatory potential in structurally related compounds. Specifically, 3,3′-(phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione) (C27H26N2O6S2) was characterized by single-crystal X-ray diffraction and reported to possess potential antimicrobial, analgesic, and anti-inflammatory activity, with three tautomeric forms whose relative energies were estimated by quantum-chemical calculations [1]. Additionally, benzothiazine-pyrazole hybrids have shown COX-2 inhibitory activity with IC50 values of 3.25-6.83 μM [2], while 2,1-benzothiazine 2,2-dioxide derivatives have been studied as quinolone-like antibacterial scaffolds and NorA efflux pump inhibitor adjuvants that restore ciprofloxacin activity [3].

Antimicrobial Anti-inflammatory Benzothiazine SAR Medicinal chemistry

Recommended Research and Industrial Application Scenarios for CAS 866010-15-3 Based on Differentiated Evidence


Counter-Screening & Specificity Panel Assembly in HTS Campaigns

Given CAS 866010-15-3's documented inactivity in four distinct PubChem HTS assays (FBW7 E3 ligase, MITF, TEAD-YAP, GPR151), this compound is a suitable negative control for assembling counter-screening panels targeting these specific pathways [1]. Its verified inactivity can help distinguish true hits from assay-interfering compounds when used alongside active benzothiazine chemotypes such as COX-2 inhibitors (IC50 3.25-6.83 μM) [2]. Procurement from vendors providing documented purity (95%) and SDS (e.g., AK Scientific) ensures batch-to-batch consistency for reproducible counter-screening results .

Computational Chemistry & Novel Scaffold Exploration

The compound's XLogP3 of 2.3, zero hydrogen bond donors, and molecular weight of 323.3 g/mol position it in favorable drug-like chemical space with lower lipophilicity than typical kinase inhibitor leads [1]. Its complete absence from ChEMBL literature and SEA predicted activity databases (ZINC4110014) makes it a candidate for virtual screening and molecular docking studies aimed at identifying novel target engagement opportunities, free from pre-existing annotation bias [2].

Benzothiazine Structure-Activity Relationship (SAR) Studies

As an N1-(3,4-difluorobenzyl)-substituted 2,1-benzothiazine-2,2,4-trione, CAS 866010-15-3 fills an unexplored substitution position in a scaffold class known for antimicrobial, anti-inflammatory, and enzyme inhibitory activities [1]. Researchers comparing this compound against N1-methyl, N1-ethyl, or N1-benzyl benzothiazine-2,2,4-trione analogs can probe the contribution of the 3,4-difluorobenzyl group to target binding, with the bis-benzothiazine dimer (C27H26N2O6S2) and benzothiazine-pyrazole hybrids serving as active reference comparators [2]. Procurement of CAS 866010-15-3 with documented purity from reputable suppliers is essential for generating interpretable SAR data .

NIH Molecular Libraries Screening Set Inclusion

CAS 866010-15-3 is cataloged in the NIH MLSMR as MLS000083343, confirming its availability as a physical sample for federally funded screening initiatives [1]. Researchers designing diversity-oriented screening libraries may select this compound to represent the 2,1-benzothiazine-2,2,4-trione chemotype with a 3,4-difluorobenzyl substituent, particularly given its lack of prior bioactivity annotation which avoids redundancy with previously screened library members [2].

Quote Request

Request a Quote for 1-(3,4-difluorobenzyl)-2lambda~6~,1-benzothiazine-2,2,4(1H,3H)-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.